molecular formula C16H18BrNO3 B181590 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol CAS No. 179107-93-8

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Cat. No. B181590
M. Wt: 352.22 g/mol
InChI Key: JBFKJIRYXUAQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (also known as 4-Bromo-2-methoxyphenol) is a brominated phenol derivative with a wide range of potential applications in fields such as organic synthesis, pharmaceuticals, and biotechnology. It is a versatile organic compound that has been used in a variety of scientific research, including the synthesis of other organic compounds, the development of novel drug delivery systems, and the study of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol involves the reaction of 4-bromo-2-methoxyphenol with 4-(2-chloroethyl)phenol followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid and 4-hydroxyphenethylamine.

Starting Materials
4-bromo-2-methoxyphenol, 4-(2-chloroethyl)phenol, sodium borohydride, hydrochloric acid, 4-hydroxyphenethylamine

Reaction
4-bromo-2-methoxyphenol is reacted with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate or sodium hydroxide to form the intermediate 4-bromo-5-(4-(2-chloroethyl)phenoxy)-2-methoxyphenol., The intermediate is then reduced using sodium borohydride to form 4-bromo-5-(4-(2-hydroxyethyl)phenoxy)-2-methoxyphenol., The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 4-bromo-5-(4-(2-hydroxyethyl)phenoxy)-2-methoxyphenol., Finally, the hydrochloride salt is reacted with 4-hydroxyphenethylamine to form the desired compound, 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol.

Scientific Research Applications

4-Bromo-2-methoxyphenol has been widely used in scientific research due to its versatility and ease of synthesis. It has been used in the synthesis of other organic compounds, such as 4-bromo-5-chloro-2-methoxyphenol, which has potential applications in the development of novel drug delivery systems. It has also been used in the study of biochemical and physiological effects, such as the regulation of gene expression and the modulation of enzyme activity.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-methoxyphenol is not yet fully understood. However, it is thought to interact with enzymes and other proteins in the body, which can lead to changes in gene expression and enzyme activity. It is also believed to interact with other molecules in the body, such as DNA, to produce biochemical and physiological effects.

Biochemical And Physiological Effects

4-Bromo-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of enzyme activity, and the inhibition of cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

4-Bromo-2-methoxyphenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used in a variety of research applications. However, it can be toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-2-methoxyphenol. It could be used in the development of novel drugs, or as a tool for studying biochemical and physiological processes. It could also be used in the study of the regulation of gene expression and the modulation of enzyme activity. Additionally, it could be used in the development of new methods for drug delivery, or in the synthesis of other compounds for use in research.

properties

IUPAC Name

4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKJIRYXUAQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429441
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

CAS RN

179107-93-8
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.